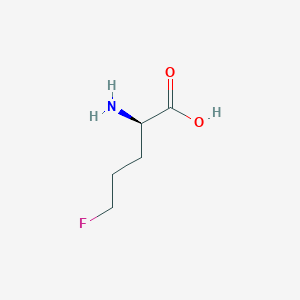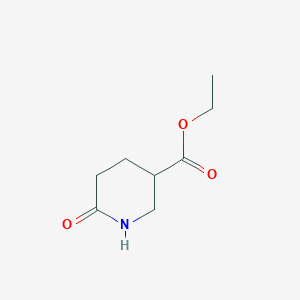
3-Bromoazetidine
Übersicht
Beschreibung
3-Bromoazetidine is a chemical compound with the molecular formula C3H6BrN . It has an average mass of 135.990 Da and a monoisotopic mass of 134.968353 Da .
Synthesis Analysis
The synthesis of 3-Bromoazetidine involves several steps. One method involves the thermal isomerization of aziridines, which results in the formation of 3-bromoazetidine-3-carboxylic acid derivatives . The key step in this process is the base-promoted cyclization of dibromo amino esters to yield the desired aziridines and/or azetidines .Molecular Structure Analysis
The molecular structure of 3-Bromoazetidine has been analyzed using various methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Azetidines, including 3-Bromoazetidine, are known for their reactivity. They are often used in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
3-Bromoazetidine has a density of 1.7±0.1 g/cm3, a boiling point of 134.5±33.0 °C at 760 mmHg, and a vapor pressure of 8.1±0.2 mmHg at 25°C . Its enthalpy of vaporization is 37.2±3.0 kJ/mol, and it has a flash point of 35.1±25.4 °C . The index of refraction is 1.526, and its molar refractivity is 25.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Peptidomimetic Chemistry
3-Bromoazetidine: is recognized for its potential as an amino acid surrogate in peptidomimetic chemistry. Its structure allows it to mimic the peptide bond in bioactive peptides, which can lead to the development of new therapeutic agents with improved stability and bioavailability .
Nucleic Acid Chemistry
The compound’s reactivity and structural features make it a valuable tool in nucleic acid chemistry. It can be used to modify nucleic acids, potentially leading to advances in gene therapy and molecular diagnostics .
Catalytic Processes
3-Bromoazetidine: can participate in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are fundamental in the synthesis of complex organic molecules, which has implications for pharmaceuticals and materials science .
Ring-Opening Reactions
Due to its strained ring system, 3-Bromoazetidine is an excellent candidate for ring-opening reactions. This property is exploited in the synthesis of a variety of larger, functionalized molecules, which can have applications ranging from drug development to materials engineering .
Synthesis of Heterocyclic Compounds
The reactivity of 3-Bromoazetidine makes it a versatile synthon for the synthesis of functionally decorated heterocyclic compounds. These compounds are often found in drugs and materials with unique properties .
Biological Activity
Azetidines, including 3-Bromoazetidine , are present in diverse natural and synthetic products that exhibit a wide range of biological activities. Research into these activities could lead to the discovery of new drugs and treatments for various diseases .
Safety and Hazards
The safety data sheet for 3-Bromoazetidine suggests that it should be handled with care. It is recommended to use chemical impermeable gloves and ensure adequate ventilation when handling this compound . Further spillage or leakage should be prevented if it is safe to do so, and it should not be allowed to enter drains .
Wirkmechanismus
Target of Action
3-Bromoazetidine is a small-membered azaheterocyclic compound . It is a versatile building block in the preparation of proteinogenic and non-proteinogenic amino acids and biologically active nitrogen-containing compounds . .
Mode of Action
The mode of action of 3-Bromoazetidine involves its reactivity as a strained compound, making it an excellent candidate for ring-opening and expansion reactions . It can undergo intramolecular nucleophilic displacement to yield a bicyclic aziridinium ion, which can then undergo alcoholysis .
Biochemical Pathways
3-Bromoazetidine can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization . These derivatives contain a bromo-substituted carbon center, which is a useful moiety for functionalization . The functionalized azaheterocycles can undergo nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles .
Result of Action
The result of 3-Bromoazetidine’s action is the production of a variety of functionally decorated heterocyclic compounds . These compounds are of interest from a biological point of view as well as for applications in the field of foldamers .
Action Environment
The action of 3-Bromoazetidine can be influenced by environmental factors such as temperature and solvent. For example, the refluxing of a precursor in a less nucleophilic solvent such as isopropanol can afford 3-Bromoazetidine as the sole product .
Eigenschaften
IUPAC Name |
3-bromoazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLIPAZOKHTKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573766 | |
| Record name | 3-Bromoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoazetidine | |
CAS RN |
760159-34-0 | |
| Record name | 3-Bromoazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-Bromoazetidine based on the research papers?
A1: The research papers primarily focus on using 3-Bromoazetidine as a building block for synthesizing more complex molecules, particularly new quinolone antibiotics [, ].
Q2: How is 3-Bromoazetidine incorporated into the structure of quinolone antibiotics?
A2: Researchers utilize 3-Bromoazetidine to introduce an azetidine ring at the C7 position of a quinolone nucleus []. This modification aims to enhance the antibacterial activity of the resulting quinolone derivatives.
Q3: Can you provide an example of a reaction pathway using 3-Bromoazetidine for synthesizing azetidine derivatives?
A3: One example involves reacting 1-azabicyclo[1.1.0]butane (ABB) with benzyl bromide to yield N-Benzyl-3-bromoazetidine []. This intermediate can then be further reacted with aliphatic amines to produce 3-aliphatic amino-substituted azetidine derivatives.
Q4: What is the significance of synthesizing new quinolone antibiotics using 3-Bromoazetidine?
A4: The emergence of antibiotic resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. The research suggests that incorporating azetidine derivatives, synthesized using 3-Bromoazetidine, into the structure of quinolone antibiotics can potentially enhance their activity against MRSA compared to existing drugs like levofloxacin [].
Q5: Are there other applications of 3-Bromoazetidine besides antibiotic development?
A5: While the provided research focuses on antibiotic synthesis, 3-Bromoazetidine and similar azetidine derivatives have potential applications in various fields. These include the development of amino acid building blocks for peptide and protein modifications [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)
![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)


![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)